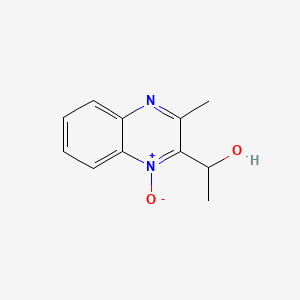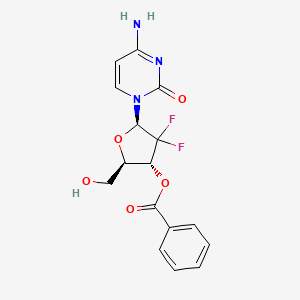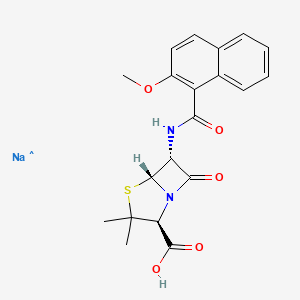
2-iso-4-DMEQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iso-4-DMEQ is a metabolite of Mequindox, a synthetic quinoxaline veterinary drug. Mequindox and its metabolites, including this compound, have been detected in various animal tissues such as chicken muscles, chicken liver, swine muscles, and swine liver
Vorbereitungsmethoden
The preparation of 2-iso-4-DMEQ involves the metabolism of Mequindox in vivo. The metabolic pathways include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof These processes occur naturally within the tissues of animals treated with Mequindox
Analyse Chemischer Reaktionen
2-iso-4-DMEQ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-iso-4-DMEQ has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of Mequindox and related compounds. Understanding these pathways can help in the development of new drugs and treatments.
Biology: The compound is used to investigate the effects of Mequindox and its metabolites on various biological systems. This includes studying their antimicrobial activity and potential toxicity.
Medicine: Research on this compound can contribute to the development of veterinary drugs and treatments for livestock. It can also help in assessing the safety and efficacy of these drugs.
Wirkmechanismus
The mechanism of action of 2-iso-4-DMEQ involves its interaction with various molecular targets and pathways. As a metabolite of Mequindox, it retains some of the antimicrobial properties of its parent compound. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with bacterial enzymes and cellular structures.
Vergleich Mit ähnlichen Verbindungen
2-iso-4-DMEQ is similar to other metabolites of Mequindox, such as 2-iso-BDMEQ and 2-iso-1-DMEQ . These compounds share similar metabolic pathways and chemical properties. this compound is unique in its specific structure and the particular reactions it undergoes. Other similar compounds include various quinoxaline derivatives, which also exhibit broad-spectrum antimicrobial activity .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3 |
InChI-Schlüssel |
POJRWMZVKLKOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2[N+](=C1C(C)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)


![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)

![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)




![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)

